molecular formula C24H25N3O4S2 B4931111 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B4931111
M. Wt: 483.6 g/mol
InChI Key: MQPURQAEVBANLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide, also known as EPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the family of phenothiazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to reduce oxidative stress and protect against DNA damage.

Advantages and Limitations for Lab Experiments

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. This compound has been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations, including its low solubility in aqueous solutions and its limited stability in certain conditions.

Future Directions

There are several future directions for research on N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide. One potential area of research is to investigate its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Another area of research is to optimize the synthesis method of this compound and improve its stability and solubility. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine, followed by the reaction with phenothiazine-10-carboxylic acid. The synthesized compound is then purified using chromatographic techniques.

Scientific Research Applications

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.

Properties

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-2-31-17-7-16-25-33(29,30)19-14-12-18(13-15-19)26-24(28)27-20-8-3-5-10-22(20)32-23-11-6-4-9-21(23)27/h3-6,8-15,25H,2,7,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPURQAEVBANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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